Adenine dihydrochloride
Overview
Description
Adenine dihydrochloride is a derivative of adenine, a purine base that forms a component of DNA and RNA. It is also a part of many multivitamins . Adenine is a regulatory molecule and a component of DNA, RNA, cofactors (NAD, FAD), and signaling molecules (cAMP) .
Synthesis Analysis
Adenine has been used in the design of metal-nucleobase frameworks. The coordination of metal ions affords a variety of oligomeric and polymeric species . In a study, adenine reacted with phenyl glycidyl ether in the presence of K2CO3 in anhydrous DMF at 105–110°C, yielding an N9-alkyl derivative .
Molecular Structure Analysis
The molecular structure of adenine dihydrochloride has been studied using various techniques. For example, the crystal structure of adenine dihydrochloride has been reported . Moreover, the structural properties of complexes of nucleobases and Au13 golden nanocluster have been investigated by DFT calculations and DFT-MD simulation .
Chemical Reactions Analysis
Adenine reacts with phenyl glycidyl ether depending on the solvent nature. In DMF in the presence of K2CO3, an N9-alkyl derivative, an experimental antiviral drug 9-(2-hydroxy-3-phenoxypropyl)adenine, was formed predominantly .
Physical And Chemical Properties Analysis
The physical and chemical properties of adenine dihydrochloride can be found in various databases such as PubChem .
Scientific Research Applications
Role in Kidney Disease Research
Adenine dihydrochloride plays a significant role in the research of kidney diseases . It has been identified as a key marker of kidney fibrosis for diabetic kidney disease . The metabolomics studies were critical to identify a new biomarker for kidney failure and to guide new therapeutics for diabetic kidney disease . This research into adenine metabolism carries the promise of refining diagnostic precision, enhancing treatment effectiveness, and ultimately improving overall patient outcomes within the field of kidney diseases .
Medicinal Chemistry
Adenine dihydrochloride is a key player in biology and medicinal chemistry . It is one of the most ubiquitous heterocycles in life and is contained in many biological molecules (ATP, SAM, NAD, cAMP, coA…) that have fundamental roles in the functioning of living systems . Many chemical modifications and Structure-Activity Relationships studies have been carried out on the adenine scaffold to result in potent analogues with various biological activities .
Therapeutic Targets
Adenine-based inhibitors are used to treat a wide range of diseases including cancer, viral and bacterial diseases . The design and use of these inhibitors for different therapeutic targets have been discussed through examples of drugs and compounds that reached clinical and preclinical trials .
Anticancer Agents
Adenine dihydrochloride is used in the development of anticancer agents . The adenine scaffold has been explored in medicinal chemistry for biomedical applications, resulting in potent analogues with various biological activities .
Antiviral Agents
Adenine dihydrochloride is also used in the development of antiviral agents . Adenine-based inhibitors have been used to treat viral diseases .
Antibacterial Agents
Adenine dihydrochloride is used in the development of antibacterial agents . Adenine-based inhibitors have been used to treat bacterial diseases .
Role in NAD Research
Adenine dihydrochloride is a foundational molecule found in every cell in the human body and is part of NAD—nicotinamide adenine dinucleotide . NAD Research, Inc. is devoted exclusively to greater scientific understanding of the clinical applications and benefits of NAD .
Mechanism of Action
Adenine forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose. It forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions . In the kidney, adenine acts as a signaling molecule and causes nephrogenic diabetes insipidus with salt wasting, at least, by directly interfering with AVP V2 receptor signaling with subsequent downregulation of NKCC2 and AQP2 .
Safety and Hazards
Future Directions
Adenine has substantial promise in basic research and as therapeutic agents for the correction of pathogenic mutations. The development of adenine transversion editors has posed a particular challenge. These editors enable efficient adenine transversion, including precise A•T-to-C•G editing . Future research directions should prioritize enhancing the precision of base editing, minimizing off-target effects, and developing safer, more efficacious delivery mechanisms .
properties
IUPAC Name |
7H-purin-6-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.2ClH/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRTYYYVRIKLPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adenine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural difference between neutral adenine and adenine dihydrochloride?
A1: Adenine dihydrochloride is formed by the protonation of adenine at two nitrogen atoms. X-ray crystallography reveals that these protonation sites are N(1) and N(7). [] This double protonation significantly alters the geometry of the imidazole ring compared to neutral or N(1)-monoprotonated adenine. []
Q2: How does ionizing radiation affect adenine dihydrochloride at low temperatures?
A2: When single crystals of adenine dihydrochloride are exposed to ionizing radiation at 4.2 K, a reduction reaction occurs. [] This leads to the formation of a free radical characterized by the addition of an electron to the protonated base. [] Electron Spin Resonance (ESR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy studies indicate a spin density of approximately 0.30 on the C-8 carbon atom of the resulting radical. []
Q3: How can Raman spectroscopy be used to characterize adenine dihydrochloride?
A3: Polarized Raman spectroscopy provides detailed information about the vibrational modes of adenine dihydrochloride. By analyzing the Raman scattering tensors of a single crystal, researchers can determine both the anisotropic and isotropic molecular Raman scattering tensors for each vibrational mode. [] This data can be used to identify and characterize the compound.
Q4: Can you elaborate on the experimental techniques used to study the radical formation in adenine dihydrochloride upon irradiation?
A4: Researchers employed ESR and ENDOR spectroscopy to study the free radical generated by irradiating adenine dihydrochloride crystals at 4.2 K. [] ESR spectroscopy detects the presence of unpaired electrons, confirming the formation of a free radical. ENDOR spectroscopy further elucidates the interaction between the unpaired electron and nearby nuclei, revealing a significant hyperfine coupling with the C8-H proton. [] This coupling constant provides valuable information about the distribution of electron spin density within the radical.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.